

Molecular formula and IUPAC name of Antofloxacin

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Compound of Interest		
Compound Name:	Antofloxacin	
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An In-depth Technical Guide to **Antofloxacin** for Researchers and Drug Development Professionals

Core Chemical Properties

Antofloxacin is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics.[1]

Identifier	Value	
Molecular Formula	C18H21FN4O4[2][3][4]	
IUPAC Name	(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ⁵ ,1 ³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2][4][5]	
Molecular Weight	376.38 g/mol [3]	
CAS Number	119354-43-7[2]	

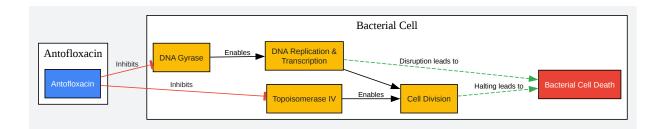
Mechanism of Action

Antofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]



- DNA Gyrase Inhibition: DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary to relieve torsional strain during DNA replication and transcription. By inhibiting this enzyme, antofloxacin prevents DNA supercoiling, leading to the disruption of these fundamental cellular processes.[1]
- Topoisomerase IV Inhibition: Topoisomerase IV is crucial for the separation of interlinked daughter DNA molecules following replication. Inhibition of this enzyme by antofloxacin prevents the segregation of bacterial chromosomes, thereby halting cell division and ultimately causing bacterial cell death.[1]

The dual-targeting mechanism of **antofloxacin** is particularly effective as it reduces the likelihood of bacteria developing resistance, which would require simultaneous mutations in the genes encoding both enzymes.[1]



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Mechanism of Action of Antofloxacin.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for **antofloxacin**.

Table 1: Population Pharmacokinetic (PPK) Parameters in Healthy Volunteers[7] Data derived from a two-compartment model with first-order absorption.



Parameter	Description	Value	
CL	Clearance	8.34 L/h	
Vc	Volume of distribution in the central compartment	142 L	
Q	Inter-compartmental clearance	15.9 L/h	
Vp	Volume of distribution in the peripheral compartment	52.2 L	
KA	Absorption rate constant	4.64 1/h	

Table 2: Minimum Inhibitory Concentrations (MICs) for Selected Pathogens[7]

Bacterial Strain	MIC (mg/L)	
Escherichia coli	Varies by strain	
Klebsiella pneumoniae	MIC ₉₀ of 0.5 mg/liter[8]	
Staphylococcus aureus	Varies by strain	
Staphylococcus epidermidis	Varies by strain	

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Ratios

PK/PD Index	Target for Therapeutic Efficacy	Organism	Reference
Free-drug AUC ₀₋₂₄ /MIC	50 to 90	K. pneumoniae	[8]
AUC/MIC	> 20 (with loading/maintenance dose)	General Infections	[7]



Experimental Protocols Determination of Antofloxacin Blood Concentrations

This protocol outlines the methodology for quantifying **antofloxacin** concentrations in blood samples.[7]

- Sample Preparation: Collect blood samples from subjects at predetermined time points postadministration.
- Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Detection: Set the UV-Vis detector wavelength to 293 nm.
- Quantitation: The quantitation range for this method is 0.029-7.5 mg/L.
- Standard Curve: Establish a standard curve using the formula C = 0.0531 × S + 0.0148, where C is the sample concentration and S is the determined concentration. The correlation coefficient (r) should be approximately 0.998.
- Quality Control: The lower limit of quantification is 0.029 mg/L. Intra-day and inter-day coefficients of variation should be within acceptable limits (e.g., 1.09% and 1.47%, respectively).

Neutropenic Murine Lung Infection Model

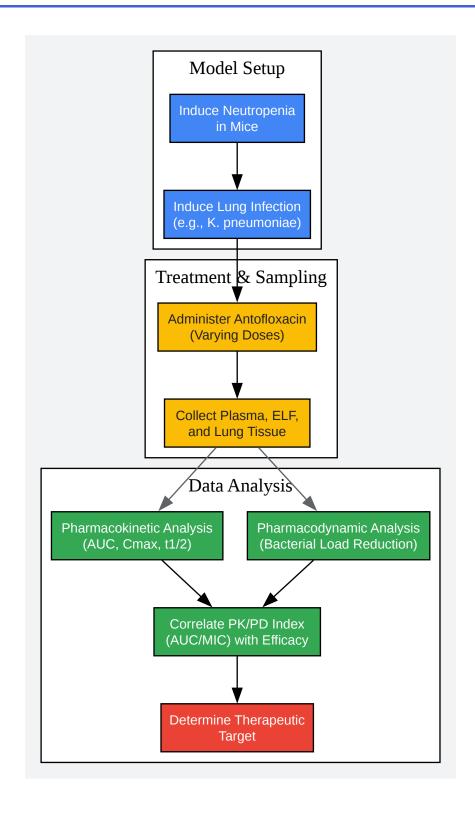
This in vivo model is used to assess the pharmacodynamic targets and efficacy of **antofloxacin** against respiratory pathogens like K. pneumoniae.[8]

- Induction of Neutropenia:
 - Administer cyclophosphamide intraperitoneally to mice at a dose of 150 mg/kg four days prior to infection.
 - Administer a second dose of cyclophosphamide (100 mg/kg) one day before infection to induce a neutropenic state (neutrophils ≤100/mm³).
- Bacterial Inoculation:



- o Culture the desired bacterial strain (e.g., K. pneumoniae) to the logarithmic growth phase.
- Dilute the culture to the target concentration (e.g., 10⁷.⁰ to 10⁷.⁵ CFU/mL).
- Infect the neutropenic mice with the bacterial suspension.
- Antofloxacin Administration:
 - Administer varying single doses of antofloxacin (e.g., 10 and 40 mg/kg) to different groups of infected mice.
- · Sample Collection and Analysis:
 - At specified time points post-treatment, collect plasma and epithelial lining fluid (ELF) to determine drug concentrations.
 - Harvest lung tissue to quantify the bacterial load (CFU/lung).
- Data Analysis:
 - \circ Calculate pharmacokinetic parameters such as elimination half-life (t₁/₂), C_{max}, and AUC in both plasma and ELF.
 - Correlate the PK/PD index (e.g., free-drug AUC/MIC) with the observed antibacterial effect (reduction in bacterial load) to determine the therapeutic target.





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Workflow for a PK/PD Target Assessment Study.



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References

- 1. What is the mechanism of Antofloxacin Hydrochloride? [synapse.patsnap.com]
- 2. Antofloxacin | C18H21FN4O4 | CID 24806573 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite Antofloxacin (C18H21FN4O4) [pubchemlite.lcsb.uni.lu]
- 5. Antofloxacin hydrochloride | C18H22ClFN4O4 | CID 24806572 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Antofloxacin Hydrochloride used for? [synapse.patsnap.com]
- 7. Dose findings of antofloxacin hydrochloride for treating bacterial infections in an early clinical trial using PK-PD parameters in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model PMC [pmc.ncbi.nlm.nih.gov]
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